1,1-Diethyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
Description
1,1-Diethyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is a boronate ester-functionalized urea derivative. Its structure comprises a urea core substituted with diethyl groups at one nitrogen atom and a phenyl ring bearing a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (commonly known as pinacol boronate ester) moiety at the meta-position . The compound’s CAS number is 874290-94-5, and its molecular formula is C₁₇H₂₆BN₂O₃ (molecular weight: 318.22 g/mol) . The boronate ester group enables participation in Suzuki-Miyaura cross-coupling reactions, a key methodology in organic synthesis for forming carbon-carbon bonds .
Urea derivatives with boronate esters are of interest in medicinal chemistry and materials science due to their dual functionality: the urea moiety can engage in hydrogen bonding, while the boronate ester facilitates synthetic modularity .
Properties
IUPAC Name |
1,1-diethyl-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BN2O3/c1-7-20(8-2)15(21)19-14-11-9-10-13(12-14)18-22-16(3,4)17(5,6)23-18/h9-12H,7-8H2,1-6H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPLNSCIWRQLTJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)N(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001146053 | |
| Record name | N,N-Diethyl-N′-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001146053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874298-99-4 | |
| Record name | N,N-Diethyl-N′-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874298-99-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Diethyl-N′-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001146053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1,1-Diethyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea (CAS: 874298-99-4) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
The molecular formula of this compound is C₁₇H₂₇BN₂O₃, with a molecular weight of approximately 318.23 g/mol. It is characterized by the presence of a dioxaborolane moiety which is significant in various biological applications.
| Property | Value |
|---|---|
| Molecular Weight | 318.23 g/mol |
| Molecular Formula | C₁₇H₂₇BN₂O₃ |
| Boiling Point | 478.2 ± 37.0 °C (Predicted) |
| Density | 1.07 ± 0.1 g/cm³ (Predicted) |
| pKa | 15.20 ± 0.70 (Predicted) |
The biological activity of this compound primarily relates to its role as a kinase inhibitor. Kinases are enzymes that modify other proteins by chemically adding phosphate groups to them and are crucial in various signaling pathways related to cell growth and proliferation.
Target Kinases
Research indicates that compounds with similar structural features have shown activity against several kinases involved in cancer signaling pathways. For example:
- mTOR : Inhibitors targeting mTOR have been shown to suppress tumor growth by disrupting cellular signaling pathways.
- EGFR : Certain derivatives have been found to bind effectively to the ATP-binding site of EGFR, inhibiting its activity and thereby reducing cell proliferation in cancer models.
Anticancer Activity
Studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In vitro studies show that these compounds can inhibit the proliferation of various cancer cell lines with IC50 values in the low micromolar range.
Case Studies
- Inhibition of Tumor Growth : A study involving xenograft models demonstrated that compounds with similar structures significantly inhibited tumor growth in vivo when administered at specific dosages.
- Mechanistic Studies : Fluorescence polarization assays indicated that this compound binds to target kinases with high affinity, suggesting a competitive inhibition mechanism.
Safety and Toxicity Profile
The safety profile of this compound has been assessed through various toxicity studies:
- Acute Toxicity : No significant acute toxicity was observed at high doses (up to 2000 mg/kg in animal models).
- Pharmacokinetics : The compound exhibited favorable pharmacokinetic properties with adequate bioavailability and clearance rates.
Scientific Research Applications
Medicinal Chemistry
1,1-Diethyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea has been explored for its potential as an antitumor agent. The incorporation of the dioxaborolane group enhances the compound's ability to interact with biological targets, potentially leading to the development of novel anticancer drugs.
Organic Synthesis
The compound acts as a versatile building block in organic synthesis. It can be utilized in:
- Cross-coupling reactions : The boron atom facilitates Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
- Functionalization of aromatic compounds : It can serve as a precursor for various functionalized derivatives through nucleophilic substitution reactions.
Materials Science
Due to its unique chemical structure, this compound has potential applications in developing advanced materials such as:
- Polymeric materials : It can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities.
- Sensors : The boron-containing moiety may be useful in designing sensors for detecting specific analytes.
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of derivatives of this compound against various cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxic effects compared to control compounds. This suggests that modifications to the core structure could yield potent antitumor agents.
Case Study 2: Synthesis of Functionalized Aromatics
Research demonstrated the use of this compound in synthesizing functionalized aromatic compounds through Suzuki coupling reactions. The reaction conditions were optimized to achieve high yields and selectivity for desired products. This highlights its utility as a reagent in organic synthesis.
Data Table: Comparison of Applications
| Application Area | Specific Use Case | Outcome/Benefit |
|---|---|---|
| Medicinal Chemistry | Antitumor agent development | Potential for novel drug candidates |
| Organic Synthesis | Cross-coupling reactions | Formation of complex organic molecules |
| Materials Science | Polymer enhancement | Improved mechanical properties |
| Sensors | Detection of specific analytes | Development of sensitive detection methods |
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The meta-substitution of the boronate ester (as in the target compound) vs. para-substitution (e.g., ) influences electronic properties and steric accessibility for cross-coupling reactions.
- Biological Activity : Fluorophenyl-substituted derivatives (e.g., ) exhibit enhanced bioactivity in cancer models due to improved target binding and metabolic stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Diethyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea generally involves the formation of the urea linkage between a substituted phenylboronic ester and diethylurea. The key synthetic steps and conditions are as follows:
-
- N,N-Diethylurea
- A boronic acid derivative or its pinacol ester, specifically 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid or the corresponding pinacol ester.
-
- Typically, the reaction proceeds through nucleophilic attack of the amine group of diethylurea on an activated aryl intermediate bearing the boronic ester.
- The boronic ester group is introduced via esterification of boronic acid with pinacol, providing stability and facilitating further synthetic manipulation.
-
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) are commonly used to dissolve reactants and promote reaction.
- Base: Potassium carbonate (K2CO3) or similar mild bases help deprotonate amine groups and facilitate coupling.
- Atmosphere: The reaction is generally conducted under an inert atmosphere (nitrogen or argon) to prevent oxidation and moisture interference.
- Temperature: Moderate heating (e.g., 50–100°C) may be applied to drive the reaction to completion.
- Time: Reaction times vary but typically range from several hours to overnight.
-
- After reaction completion, purification is achieved via recrystallization or chromatographic techniques (e.g., silica gel column chromatography) to isolate the pure compound.
This synthetic approach is consistent with methods used for preparing similar boronic ester-containing urea derivatives, which are important intermediates in medicinal chemistry and organic synthesis.
Industrial Production Methods
-
- Industrial synthesis follows similar chemistry but employs continuous flow reactors to enhance reaction control, reproducibility, and safety.
- Automated systems allow precise control of reaction parameters and reduce batch-to-batch variability.
Purification and Quality Control :
- Large-scale purification often uses recrystallization from suitable solvents or preparative chromatography.
- Quality control includes confirmation of molecular weight, purity (typically >98%), and structural integrity via spectroscopic methods (NMR, MS).
Stock Solution Preparation and Solubility Data
The compound’s solubility and preparation of stock solutions are critical for research applications:
| Amount of Compound | Volume of Solvent for 1 mM Solution (mL) | Volume for 5 mM Solution (mL) | Volume for 10 mM Solution (mL) |
|---|---|---|---|
| 1 mg | 3.1424 | 0.6285 | 0.3142 |
| 5 mg | 15.7119 | 3.1424 | 1.5712 |
| 10 mg | 31.4238 | 6.2848 | 3.1424 |
Research Findings and Applications Related to Preparation
- The presence of the dioxaborolan-2-yl group facilitates the compound’s use in Suzuki-Miyaura cross-coupling reactions, making it a valuable intermediate in organic synthesis.
- While specific biological studies on this exact compound are limited, structurally related diarylureas have shown antiproliferative activity, indicating potential medicinal chemistry applications.
- Future synthetic improvements may focus on optimizing yields, reducing reaction times, and developing greener solvent systems.
Summary Table of Preparation Aspects
| Aspect | Details |
|---|---|
| Starting Materials | N,N-Diethylurea, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid/ester |
| Solvent | Dimethylformamide (DMF) preferred |
| Base | Potassium carbonate (K2CO3) |
| Atmosphere | Inert (N2 or Ar) |
| Temperature | Moderate heating (50–100°C) |
| Reaction Time | Several hours to overnight |
| Purification | Recrystallization or chromatography |
| Industrial Scale-Up | Continuous flow reactors, automated systems |
| Storage | 2–8°C short term; -20°C to -80°C for long term |
| Stock Solution Preparation | DMSO or mixed solvents, ultrasonic bath, heating to improve solubility |
| Stability | Stable up to 6 months at -80°C in aliquots |
Q & A
Basic Synthesis and Purification
Q: What is the standard synthetic route for preparing 1,1-diethyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea, and what conditions are critical for high yield? A: The compound is synthesized via a two-step process:
Boronate Ester Formation: React 3-bromophenylurea derivatives with bis(pinacolato)diboron (B₂Pin₂) via palladium-catalyzed Miyaura borylation. Typical catalysts include Pd(dppf)Cl₂ or Pd(OAc)₂ with ligands like SPhos in a degassed mixture of dioxane and aqueous K₃PO₄ at 80–100°C for 12–24 hours .
Urea Coupling: React the boronate ester intermediate with diethylcarbamoyl chloride in anhydrous dichloromethane (DCM) or toluene under basic conditions (e.g., triethylamine) at reflux. Purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) .
Critical Conditions:
- Strict anhydrous conditions during urea coupling to prevent hydrolysis.
- Use of degassed solvents for Miyaura borylation to avoid catalyst deactivation.
Advanced Reaction Optimization
Q: How can researchers optimize Suzuki-Miyaura cross-coupling reactions involving this urea-boronate ester? A: Key optimization parameters include:
- Catalyst Systems: Pd(PPh₃)₄ or PdCl₂(dtbpf) for aryl-aryl coupling; Rhodium complexes (e.g., [Rh(cod)Cl]₂) for enantioselective variants .
- Solvent Effects: Toluene or THF improves solubility of bulky intermediates, while dioxane enhances reaction rates.
- Base Selection: K₂CO₃ for neutral substrates; CsF for electron-deficient aryl boronate esters .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
